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Audience: Researchers, scientists, and drug development professionals.

Introduction Enteric coating is a critical formulation strategy used to protect acid-labile active

pharmaceutical ingredients (APIs) from the harsh acidic environment of the stomach, or to

prevent gastric irritation from certain drugs.[1][2][3] This is achieved by applying a polymer film

that remains intact at low pH but dissolves at the higher pH of the small intestine.[1][3]

Cellulose Acetate Phthalate (CAP) is a widely used, pH-sensitive polymer for enteric coating

applications.[2][4][5] A derivative of cellulose, CAP's solubility is dependent on the pH of its

environment; it is insoluble in acidic conditions but dissolves readily in the mildly acidic to

neutral environment of the small intestine (pH > 6).[2][4][5] This application note provides a

detailed protocol for the formulation and application of a CAP-based enteric coating for solid

oral dosage forms.

Physicochemical Properties and Formulation
Components
Cellulose Acetate Phthalate is a cellulose polymer in which about half of the hydroxyl groups

are acetylated, and a quarter are esterified with phthalic acid.[6] Its performance is influenced

by its physicochemical properties and the other excipients in the formulation.

Table 1: Typical Physicochemical Properties of Cellulose Acetate Phthalate (CAP)
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Property Value / Description Source

Appearance
White to off-white, free-flowing

powder, granules, or flakes.
[6]

Odor
Odorless or a faint odor of

acetic acid.
[6]

pH-Dependent Solubility
Insoluble in acidic gastric fluids

(pH 1-3); dissolves at pH > 6.0.
[2][4][5]

Hygroscopicity
Hygroscopic; susceptible to

moisture penetration.
[2][6]

Acetyl Content 21.5% - 26.0% [6]

Phthalyl Content 30.0% - 36.0% [6]

Glass Transition Temp. (Tg) 160 - 170°C [6]

Formulation Components: A typical CAP enteric coating formulation consists of the polymer, a

plasticizer to ensure film flexibility, and a solvent system to dissolve the components for

application.

Polymer: Cellulose Acetate Phthalate (CAP) is the primary film-former, providing gastric

resistance.[2][5]

Plasticizers: Added to reduce the brittleness of the CAP film.[4] Commonly used plasticizers

include Diethyl Phthalate (DEP), Triethyl Citrate (TEC), Triacetin, and Polyethylene Glycol

(PEG).[4] The amount of plasticizer can be up to 35% of the polymer weight.[4]

Solvents: Organic solvents are typically used to dissolve CAP. Preferred solvents are

acetone or blends of acetone with alcohols like isopropanol or ethanol.[4]

Anti-tacking Agents: To prevent coated tablets or granules from sticking together during the

process, agents like talc may be added.

Colorants/Opaquants: Pigments and opacifiers (e.g., titanium dioxide) can be included for

product identification and appearance.
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Example Formulations and Process Parameters
The concentration of CAP and plasticizer, along with the processing parameters, must be

optimized to achieve a uniform, defect-free coating that meets dissolution requirements. The

final coating weight gain for tablets is typically around 8%, while for granules, it can range from

15% to 30% due to their higher surface area.[7]

Table 2: Example CAP Enteric Coating Formulations

Formulati
on ID

Applicati
on

Polymer
(CAP) [%
w/w]

Plasticize
r [% w/w]

Solvent
System
[% w/w]

Target
Weight
Gain

Source

CAP-ORG-

01

Aspirin

Granules
7.5

Triacetin

(2.5)

Acetone

(90.0)
7.5% [4]

CAP-ORG-

02
Tablets 5.56

Diethyl

Phthalate

(3.34)

Isopropano

l (22.78),

Methylene

Chloride

(68.32)

Not

Specified

CAP-AQ-

01
General

10 - 30

(solids)

Not

Specified

Aqueous

Dispersion

Not

Specified
[6]

Table 3: Typical Process Parameters for Enteric Coating Equipment
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Parameter Pan Coater (for Tablets)
Fluid Bed Coater (for
Granules/Pellets)

Inlet Air Temperature 60 - 70°C
Varies based on solvent and

equipment

Product/Bed Temperature 25 - 55°C
Varies based on solvent and

equipment

Pan Speed / Airflow 5 - 18 rpm / 60 CFM Varies (fluidization principle)

Spray Rate 10 - 80 g/min Varies

Atomization Air Pressure 1.3 bar (approx. 19 psi) Varies

Note: Parameters are highly dependent on the specific equipment, batch size, and formulation.

The values provided are illustrative examples.[8][9][10]

Experimental Protocols
Protocol 1: Preparation of Organic Solvent-Based CAP Coating Solution

This protocol is based on the formulation CAP-ORG-01 for a 1 kg batch of coating solution.

Materials:

Cellulose Acetate Phthalate (CAP): 75.0 g

Triacetin: 25.0 g

Acetone: 900.0 g

Stirring vessel

Magnetic stirrer or overhead mixer

Filtration apparatus (e.g., 60-100 mesh screen)

Procedure:
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Weigh 900.0 g of acetone into a suitable stirring vessel in a well-ventilated area.

Begin stirring the acetone to create a vortex.

Slowly add 75.0 g of CAP powder to the vortex to prevent clumping and ensure rapid

dissolution.[4]

Continue stirring until the CAP is completely dissolved and the solution is free of gels.

Add 25.0 g of triacetin to the solution while continuing to stir.

Stir for an additional 15-20 minutes to ensure the plasticizer is homogenously distributed.

Filter the final solution through a 60-100 mesh screen prior to use to remove any undissolved

particles or agglomerates.[4]

Protocol 2: Enteric Coating of Tablets in a Pan Coater

Equipment:

Perforated Pan Coater

Spray gun system

Exhaust and air handling unit

Procedure:

Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation (e.g., 7 rpm)

and pre-heat the tablet bed to the target temperature (e.g., 55°C) using the inlet air (e.g.,

70°C).[10]

Coating: Once the target temperature is reached, begin spraying the prepared CAP coating

solution onto the tumbling tablet bed at a controlled rate (e.g., 10 mL/min).[10]

Process Monitoring: Continuously monitor the key process parameters (inlet temperature,

bed temperature, pan speed, spray rate, atomization pressure) throughout the process to

ensure a uniform coating.
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Weight Gain Check: Periodically stop the spray to check the weight gain of the tablets until

the target weight gain (e.g., 8%) is achieved.

Drying: After the entire coating solution has been applied, stop the spray and continue to

tumble the tablets in the pan with warm air for a secondary drying phase (e.g., 30 minutes at

60°C) to remove residual solvent.[10]

Cooling: Once drying is complete, turn off the heat and allow the tablets to cool to room

temperature while tumbling at a low speed.

Curing (Optional): Depending on the formulation, a separate curing step in an oven may be

required to allow the film to fully coalesce.

Protocol 3: Quality Control - USP <711> Dissolution Test for Enteric-Coated Products

This protocol ensures the coated product meets pharmacopeial standards for delayed-release

dosage forms.

Apparatus:

USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

Water bath maintained at 37 ± 0.5°C

Dissolution vessels

Media:

Acid Stage: 0.1 N Hydrochloric Acid (HCl)

Buffer Stage: pH 6.8 Phosphate Buffer

Procedure:

Acid Stage: a. Place 750-900 mL of 0.1 N HCl into each dissolution vessel and equilibrate to

37°C. b. Place one tablet in each vessel (or basket). c. Operate the apparatus for 2 hours. d.

After 2 hours, withdraw a sample of the medium and analyze for the amount of API
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dissolved. e. Acceptance Criteria: Not more than 10% of the labeled drug content should be

released.[8]

Buffer Stage: a. After the acid stage, carefully remove the tablets from the acid. b. Transfer

the tablets to new vessels containing pH 6.8 phosphate buffer, pre-warmed to 37°C.

Alternatively, the pH of the existing medium can be adjusted to 6.8. c. Continue the

dissolution test for a specified period (typically 45-60 minutes). d. Withdraw samples at

predetermined time points and analyze for API content to determine the release profile. e.

Acceptance Criteria: The amount of API released should meet the specifications outlined in

the specific product monograph.

Experimental Workflow Diagram
The following diagram illustrates the complete workflow from formulation development to final

quality control testing for a CAP enteric-coated product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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